molecular formula C15H14N4O2S B3607337 ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate

ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate

Cat. No. B3607337
M. Wt: 314.4 g/mol
InChI Key: WFSNJEDEIOZDHH-UHFFFAOYSA-N
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Patent
US08372807B2

Procedure details

A mixture of ethyl 2-(1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio)acetate (269 mg, 0.86 mmol), aqueous sodium hydroxide solution (10%, 5 mL) and methanol (10 mL) was stirred at reflux for 2 hours. The reaction was then cooled to room temperature and the methanol removed. Water was added, neutralized with aqueous HCl solution (1N) and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated. Purification by preparative thin layer chromatography (95% dichloromethane/5% methanol) afforded compound 2-(1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio)acetic acid as a solid.
Quantity
269 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:11]2[C:15]([S:16][CH2:17][C:18]([O:20]CC)=[O:19])=[N:14][N:13]=[N:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO>[C:1]1([N:11]2[C:15]([S:16][CH2:17][C:18]([OH:20])=[O:19])=[N:14][N:13]=[N:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
269 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N1N=NN=C1SCC(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the methanol removed
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by preparative thin layer chromatography (95% dichloromethane/5% methanol)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N1N=NN=C1SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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